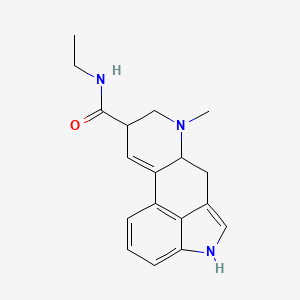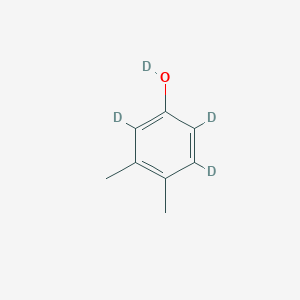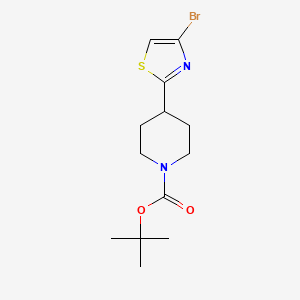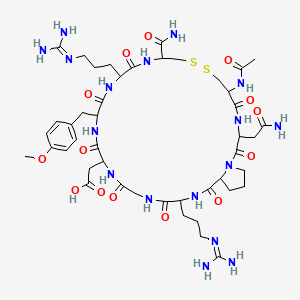
Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido fosfonotioico, etil-, O-(2-cloro-4-nitrofenil) O-etil éster es un compuesto químico conocido por sus diversas aplicaciones en varios campos. Se caracteriza por su estructura molecular única, que incluye un núcleo de ácido fosfonotioico con grupos éster de etil y 2-cloro-4-nitrofenil unidos. Este compuesto se utiliza a menudo en la investigación científica y en aplicaciones industriales debido a sus propiedades químicas específicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido fosfonotioico, etil-, O-(2-cloro-4-nitrofenil) O-etil éster típicamente implica la reacción de derivados de ácido fosfonotioico con grupos éster de etil y 2-cloro-4-nitrofenil. Las condiciones de reacción a menudo requieren temperaturas controladas y la presencia de catalizadores para facilitar el proceso de esterificación.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se amplía utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento constantes. El proceso implica la manipulación cuidadosa de reactivos y el uso de técnicas avanzadas de purificación para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido fosfonotioico, etil-, O-(2-cloro-4-nitrofenil) O-etil éster experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno.
Reducción: El compuesto se puede reducir utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica en las que el grupo éster es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Haluros de alquilo, nucleófilos como aminas o tioles.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos fosfónicos, mientras que la reducción puede producir derivados de ácido fosfonotioico con grupos funcionales alterados.
Aplicaciones Científicas De Investigación
El ácido fosfonotioico, etil-, O-(2-cloro-4-nitrofenil) O-etil éster se utiliza ampliamente en la investigación científica debido a su versatilidad. Algunas de sus aplicaciones incluyen:
Química: Utilizado como reactivo en síntesis orgánica y catálisis.
Biología: Empleado en estudios que involucran la inhibición de enzimas e interacciones proteicas.
Medicina: Investigado por sus posibles propiedades terapéuticas y como precursor en el desarrollo de fármacos.
Industria: Utilizado en la producción de agroquímicos y como intermedio en la síntesis de varios productos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual el ácido fosfonotioico, etil-, O-(2-cloro-4-nitrofenil) O-etil éster ejerce sus efectos implica la inhibición de enzimas específicas o la interacción con objetivos moleculares. El compuesto puede unirse a los sitios activos de las enzimas, alterando su actividad y afectando las vías bioquímicas. Este mecanismo es particularmente relevante en su uso como inhibidor de enzimas en la investigación biológica.
Comparación Con Compuestos Similares
Compuestos similares
Ácido fosfonotioico, fenil-, O-etil O-(4-nitrofenil) éster: Similar en estructura pero con un grupo fenil en lugar de un grupo 2-cloro-4-nitrofenil.
Ácido fosforotioico, O-(6-etoxi-2-etil-4-pirimidinil) O,O-dimetil éster: Otro compuesto relacionado con diferentes grupos éster.
Singularidad
El ácido fosfonotioico, etil-, O-(2-cloro-4-nitrofenil) O-etil éster es único debido a sus grupos éster específicos, que confieren propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso en aplicaciones donde se requiere un comportamiento químico preciso.
Propiedades
Número CAS |
3563-52-8 |
|---|---|
Fórmula molecular |
C10H13ClNO4PS |
Peso molecular |
309.71 g/mol |
Nombre IUPAC |
(2-chloro-4-nitrophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13ClNO4PS/c1-3-15-17(18,4-2)16-10-6-5-8(12(13)14)7-9(10)11/h5-7H,3-4H2,1-2H3 |
Clave InChI |
KOYZGOINJGYTFY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(CC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12301966.png)





![5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B12301991.png)
![ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12301995.png)




![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
